molecular formula C28H25ClN4O4S B307436 1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone

1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone

Cat. No. B307436
M. Wt: 549 g/mol
InChI Key: DEMQAGZVPOTLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal and agricultural. This compound belongs to the family of benzoxazepin derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial activities. Moreover, it has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit the production of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone in lab experiments include its potential applications in medicinal and agricultural fields. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has potential applications in various fields, and future research should focus on further understanding its mechanism of action, optimizing its synthesis method, and exploring its potential applications in drug discovery and development. Moreover, the potential side effects of this compound should be investigated to ensure its safe use in medicinal and agricultural fields.
In conclusion, 1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is a chemical compound that has potential applications in medicinal and agricultural fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has been achieved through different methods, including the use of microwave irradiation, solvent-free conditions, and catalytic reactions. However, the most common method involves the reaction of 2-chlorobenzyl mercaptan with 3-ethoxy-4-methoxyphenyl isocyanate in the presence of triethylamine, followed by the reaction with 3-amino-1,2,4-triazine and 4-chloro-7-methoxy-1,3-benzoxazepin-2-one.

Scientific Research Applications

1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has been extensively studied for its potential applications in medicinal and agricultural fields. In medicinal chemistry, this compound has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. Moreover, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone

Molecular Formula

C28H25ClN4O4S

Molecular Weight

549 g/mol

IUPAC Name

1-[3-[(2-chlorophenyl)methylsulfanyl]-6-(3-ethoxy-4-methoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C28H25ClN4O4S/c1-4-36-24-15-18(13-14-23(24)35-3)27-33(17(2)34)22-12-8-6-10-20(22)25-26(37-27)30-28(32-31-25)38-16-19-9-5-7-11-21(19)29/h5-15,27H,4,16H2,1-3H3

InChI Key

DEMQAGZVPOTLCI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl)C(=O)C)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl)C(=O)C)OC

Origin of Product

United States

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